

A Comparative Spectroscopic Investigation of 4- and 5-Substituted 1,2,3-Thiadiazoles

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Compound of Interest

Compound Name: 5-Cyano-1,2,3-thiadiazole

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This guide provides a comparative analysis of the spectroscopic properties of 4- and 5-substituted 1,2,3-thiadiazoles. The position of substituents on the 1,2,3-thiadiazole ring significantly influences their spectroscopic characteristics, which is crucial for the structural elucidation and development of new chemical entities in drug discovery. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for representative 4- and 5-substituted 1,2,3-thiadiazoles. A direct comparison of simple isomeric pairs is challenging due to scattered literature data. This guide presents data for 4,5-disubstituted and a 5-monosubstituted 1,2,3-thiadiazole to illustrate the influence of substituent patterns.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	Substituent(s)	Solvent	¹ H NMR Signals (δ, ppm)
4-Acetyl-5-methylsulfanyl-1,2,3-thiadiazole	4-Acetyl, 5-Methylsulfanyl	CDCl ₃	2.84 (s, 3H, COCH ₃), 2.68 (s, 3H, SCH ₃)
5-Phenyl-1,2,3-thiadiazole	5-Phenyl	Not specified	Data not readily available in a comparable format
5-Methylsulfanyl-4-(2-thienoyl)-1,2,3-thiadiazole	5-Methylsulfanyl, 4-(2-thienoyl)	CDCl ₃	8.65 (d, J = 3.6 Hz, 1H, ArH), 7.78 (d, J = 4.8 Hz, 1H, ArH), 7.24 (dd, J = 5.7, 4.2 Hz, 1H, ArH), 2.72 (s, 3H, SCH ₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

Compound	Substituent(s)	Solvent	¹³ C NMR Signals (δ, ppm)
4-Acetyl-5-methylsulfanyl-1,2,3-thiadiazole	4-Acetyl, 5-Methylsulfanyl	CDCl ₃	192.1 (C=O), 167.0 (C5), 153.2 (C4), 28.5 (COCH ₃), 21.4 (SCH ₃)
5-Phenyl-1,2,3-thiadiazole	5-Phenyl	Not specified	Data not readily available in a comparable format
5-Benzylsulfanyl-4-(2-thienoyl)-1,2,3-thiadiazole	5-Benzylsulfanyl, 4-(2-thienoyl)	CDCl ₃	176.9, 166.3, 152.6, 142.1, 136.1, 135.6, 133.6, 129.1, 129.0, 128.5, 128.3, 42.7

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Compound	Substituent(s)	IR (KBr, cm^{-1})
4-Acetyl-5-methylsulfanyl-1,2,3-thiadiazole	4-Acetyl, 5-Methylsulfanyl	2974, 1638 (C=O), 1386, 1211, 1017
5-Phenyl-1,2,3-thiadiazole	5-Phenyl	Data not readily available in a comparable format
5-Benzylsulfanyl-4-(2-thienoyl)-1,2,3-thiadiazole	5-Benzylsulfanyl, 4-(2-thienoyl)	3121, 2983, 1629 (C=O), 1581, 1507, 1478, 1362, 1218, 1056

Table 4: Mass Spectrometry (MS) Data

Compound	Substituent(s)	Ionization Mode	Key Fragmentation Ions (m/z)
4-Acetyl-5-methylsulfanyl-1,2,3-thiadiazole	4-Acetyl, 5-Methylsulfanyl	ESI	$[\text{M}+\text{H}]^+ = 173.99$ [1]
5-Phenyl-1,2,3-thiadiazole	5-Phenyl	EI	162 (M^+), 134 ($[\text{M}-\text{N}_2]^+$), 102, 77
General Observation	Mono- and Di-substituted	EI	Elimination of a molecule of nitrogen (N_2) from the molecular ion is a primary fragmentation pathway.

Experimental Protocols

The synthesis of 1,2,3-thiadiazoles can be achieved through various methods. The Hurd-Mori synthesis is a widely employed and versatile method.

General Procedure for the Synthesis of 4,5-Disubstituted 1,2,3-thiadiazoles[\[1\]](#)

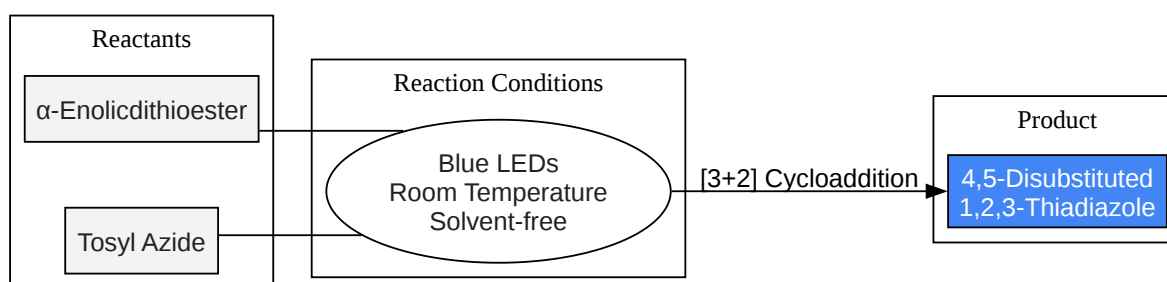
A solution of α -enolicdithioesters (1.0 mmol) and tosyl azide (1.0 mmol) is prepared. The mixture is then irradiated with blue LEDs (2.4 W, 120 lm) with stirring at room temperature for 12-20 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC). Following the completion of the reaction, 1 mL of methanol is added to the reaction mixture, followed by 1 mL of concentrated HCl and 3 mL of water. The resulting solid product is filtered, washed with water, and subsequently recrystallized from a methanol-chloroform mixture (1:1) to yield the analytically pure sample. Further purification can be achieved by filtration through a short column of silica gel using an ethyl acetate-hexane eluent.

Instrumentation

- NMR Spectra: Recorded on a Bruker AVANCE DPX spectrometer at 400 MHz for ^1H NMR and 75 MHz for ^{13}C NMR. Chemical shifts are reported in ppm (δ) with Tetramethylsilane (TMS) as the internal standard.
- Mass Spectra: Recorded on a JEOL SX-303 (FAB) mass spectrometer.
- IR Spectra: Recorded on a PerkinElmer FTIR spectrometer using KBr pellets.
- Melting Points: Determined by an open glass capillary method and are uncorrected.

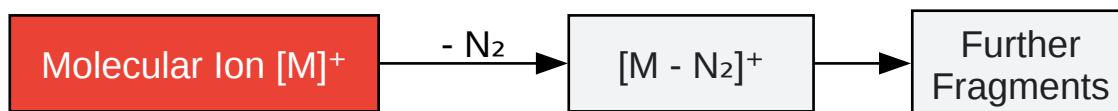
Visualizing Reaction Pathways

The following diagrams illustrate the general synthetic pathway for 1,2,3-thiadiazoles and the key fragmentation observed in mass spectrometry.



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Caption: General synthesis of 4,5-disubstituted 1,2,3-thiadiazoles.



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Caption: Primary fragmentation of 1,2,3-thiadiazoles in Mass Spectrometry.

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References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
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